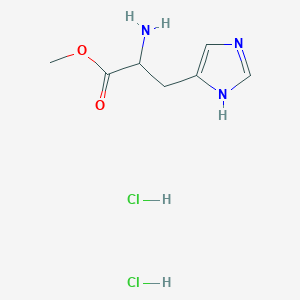
2-Bromo-3-fluorothiophene
Descripción general
Descripción
2-Bromo-3-fluorothiophene is a chemical intermediate commonly used in organic synthesis and laboratory research .
Synthesis Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, we found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps .Molecular Structure Analysis
The molecular formula of this compound is C4H2BrFS . The InChI code is 1S/C4H2BrFS/c5-4-3 (6)1-2-7-4/h1-2H . The molecular weight is 181.03 g/mol .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, we found a side reaction of the autopolymerization reaction and estimated that the polymerization reaction mechanism occurred in multiple steps .Physical and Chemical Properties Analysis
The molecular weight of this compound is 181.03 g/mol . It has a topological polar surface area of 28.2 Ų . The compound has a complexity of 68.7 .Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- Synthesis Approaches: 2-Bromo-3-fluorothiophene has been utilized in various synthesis methods. For instance, Kassmi et al. (1994) described a method for synthesizing 3-fluorothiophene, which involves the nucleophilic aromatic substitution of 2-bromo-3-chlorothiophene (Kassmi, Fache, & Lemaire, 1994). Similarly, Gohier et al. (2013) prepared 3-fluoro-4-hexylthiophene, a building block for tuning the electronic properties of conjugated polythiophenes, by a synthetic route involving perbromination of 3-hexylthiophene (Gohier, Frère, & Roncali, 2013).
- Polymerization and Electronic Properties: The influence of backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes was investigated by Fei et al. (2015), demonstrating how fluorination can impact the ionization potential and charge carrier mobilities in field-effect transistors (Fei et al., 2015).
Electrophilic Halogenation and Reactivity
- Electrophilic Halogenation: Gronowitz and Hörnfeldt (2004) explored the electrophilic halogenation reactions of thiophene, yielding a mixture of 2-fluorothiophene and 3-fluorothiophene. They found that fluorine does not interfere in metalation or halogen-metal exchange reactions, enabling the preparation of substituted 2- and 3-fluorothiophenes (Gronowitz & Hörnfeldt, 2004).
- Reactivity Studies: Guanti et al. (1975) reported the reactivity of 2-fluoro-5-nitrothiophene with sodium thiophenoxide and piperidine, highlighting the faster reaction rates compared to other 2-halogeno-5-nitrothiophenes (Guanti, Thea, & Leandri, 1975).
Molecular Structure and Properties
- Molecular Orbital Calculations: Rodmar (1971) conducted molecular orbital calculations of 19F N.M.R. chemical shifts in fluorothiophenes, providing insights into the electronic structure of these compounds (Rodmar, 1971).
Safety and Hazards
Direcciones Futuras
Fluorinated thiophenes, such as 2-Bromo-3-fluorothiophene, have unique electronic, optical, and redox properties, which make them valuable in various fields such as dyes, pharmaceuticals, agrochemicals, etc . Future research may focus on exploring these properties further and finding new applications for these compounds.
Mecanismo De Acción
Target of Action
2-Bromo-3-fluorothiophene is a chemical compound that is often used in the field of organic synthesis Thiophene derivatives, to which this compound belongs, have been recognized as a potential class of biologically active compounds .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets through different mechanisms . For instance, some thiophene derivatives have been found to inhibit certain enzymes or bind to specific receptors, leading to various biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a wide range of biochemical processes . They can influence various pathways, leading to different downstream effects, depending on their specific structures and the biological targets they interact with .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic behavior .
Result of Action
Thiophene derivatives can have various biological effects, depending on their specific structures and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and reactivity of the compound . Additionally, the presence of other substances in the environment can also influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
2-Bromo-3-fluorothiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, including proteins and nucleic acids .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates that can damage cellular components .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within cells can affect its activity and function, potentially leading to localized effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
2-bromo-3-fluorothiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFS/c5-4-3(6)1-2-7-4/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGNDKAALPVWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-78-0 | |
| Record name | 2-bromo-3-fluorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![phenyl(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B3125356.png)
![4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3125361.png)

![5-[4-(4-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3125373.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B3125381.png)

![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)
![N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B3125413.png)

![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)
